Bromobenzene-13C6

Overview

Description

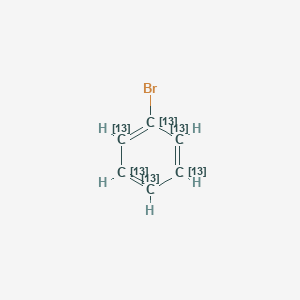

Bromobenzene-13C6 is a chemical compound where the benzene ring is labeled with carbon-13 isotopes. This isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biochemistry. The molecular formula of this compound is C6H5Br, and it has a molecular weight of approximately 162.96 g/mol .

Mechanism of Action

Target of Action

Bromobenzene-13C6 is primarily used as a building block in chemical synthesis . It is utilized to introduce a phenyl group into other compounds . .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can be converted to the Grignard reagent, phenylmagnesium bromide . The exact mode of action and the resulting changes depend on the specific reaction conditions and the compounds it is reacting with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture . Safety precautions should be taken to avoid release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromobenzene-13C6 can be synthesized through the bromination of benzene-13C6. The process typically involves the reaction of benzene-13C6 with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity benzene-13C6 and bromine, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Bromobenzene-13C6 undergoes various chemical reactions, including:

Nucleophilic Substitution: In the presence of nucleophiles, this compound can undergo substitution reactions to form different substituted benzene derivatives.

Oxidation: this compound can be oxidized to form benzoic acid or other oxidized products.

Reduction: Reduction of this compound can yield benzene-13C6 or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation: Benzoic acid and other oxidized products.

Reduction: Benzene-13C6 and other reduced products.

Scientific Research Applications

Bromobenzene-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate the dynamics of chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the synthesis of labeled compounds for use in various industrial processes

Comparison with Similar Compounds

Chlorobenzene-13C6: Similar to Bromobenzene-13C6 but with a chlorine atom instead of a bromine atom.

Phenyl-13C6 isocyanate: Contains an isocyanate group attached to the benzene ring labeled with carbon-13.

Benzoic acid-13C6: An oxidized form of benzene-13C6 with a carboxyl group.

Uniqueness: this compound is unique due to its specific isotopic labeling and the presence of a bromine atom, which makes it particularly useful in nucleophilic substitution reactions and as a precursor for other labeled compounds. Its isotopic purity and stability also make it a valuable tool in various research applications .

Biological Activity

Bromobenzene-13C6 (C6H5Br) is a stable isotope-labeled compound used in various biological and chemical research applications. Its unique isotopic composition allows for enhanced tracking and analysis of metabolic pathways, particularly in studies involving carbon metabolism and tracing. This article provides a comprehensive overview of the biological activity of this compound, including its properties, applications, and relevant research findings.

- Molecular Formula : C6H5Br

- Molecular Weight : 162.96 g/mol

- CAS Number : 112630-77-0 (labeled), 108-86-1 (unlabeled)

- Purity : 98% .

Safety Information

This compound is classified as a flammable liquid and vapor. It can cause skin irritation and is very toxic to aquatic life with long-lasting effects. Proper handling and storage conditions must be adhered to, including keeping it away from light and moisture .

Biological Applications

This compound is primarily utilized in metabolic studies due to its stable isotope labeling, which allows researchers to trace the incorporation of carbon into various biochemical pathways. It is commonly used in:

- Metabolomics : Tracking metabolic pathways in cells and tissues.

- Environmental Analysis : Assessing pollution levels and the degradation of organic compounds in aquatic environments.

- Synthetic Intermediates : Serving as a precursor in organic synthesis reactions .

Metabolic Tracing

A significant study utilized this compound to investigate metabolic pathways in human lung adenocarcinoma A549 cells. The cells were cultured with [13C6]-glucose, allowing researchers to analyze the incorporation of labeled carbon into various metabolites. The study highlighted the effectiveness of NMR techniques for detecting isotopomer distributions and quantifying metabolite concentrations .

Case Studies

- Liver Metabolism Study : In a study involving patient-derived xenograft (PDX) mouse models, researchers fed mice with regular glucose or [13C6]-glucose for 18 hours. Subsequent analysis revealed significant differences in metabolite profiles between the two groups, demonstrating how this compound can elucidate metabolic alterations due to dietary changes .

- Hydrophobic Hydrazide Reagents : this compound was employed to synthesize stable-isotope labeled hydrazide reagents for glycan analysis. This application showcased its utility in complex biochemical assays where tracking specific molecular interactions is crucial .

Comparative Analysis of Biological Activity

| Compound | Molecular Weight (g/mol) | Biological Activity | Applications |

|---|---|---|---|

| This compound | 162.96 | Metabolic tracing, environmental analysis | Metabolomics, synthetic intermediates |

| Unlabeled Bromobenzene | 157.01 | Toxicity studies, environmental contaminant assessments | Organic synthesis, pollution monitoring |

Properties

IUPAC Name |

bromo(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461537 | |

| Record name | Bromobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112630-77-0 | |

| Record name | Bromobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-13C6, bromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.